Cas no 52464-53-6 ((2-sec-butoxyphenyl)amine)
(2-sec-butoxyphenyl)amine Chemical and Physical Properties
Names and Identifiers
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- 2-(sec-Butoxy)aniline
- (2-sec-butoxyphenyl)amine(SALTDATA: FREE)
- 2-butan-2-yloxyaniline
- Benzenamine, 2-(1-methylpropoxy)-
- (2-SEC-BUTOXYPHENYL)AMINE
- AG-F-78808
- AGN-PC-002GUC
- Ambcb9196962
- CTK1G2625
- SureCN2257953
- BS-38163
- CS-0118607
- AKOS022060369
- 2-sec-butoxy-phenylamine
- MFCD11053947
- 2-Sec-butoxyaniline
- AKOS000102652
- RDWZXAYXEUNBBW-UHFFFAOYSA-N
- 2-[(Butan-2-yl)oxy]aniline
- CCA46453
- DTXSID50563756
- 2-(butan-2-yloxy)aniline
- SB76318
- EN300-1244591
- SCHEMBL2257953
- 52464-53-6
- (2-sec-butoxyphenyl)amine
-
- MDL: MFCD11053947
- Inchi: 1S/C10H15NO/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8H,3,11H2,1-2H3
- InChI Key: RDWZXAYXEUNBBW-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1N)C(C)CC
Computed Properties
- Exact Mass: 165.11545
- Monoisotopic Mass: 165.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 259.7±13.0 °C at 760 mmHg
- Flash Point: 108.7±13.1 °C
- PSA: 35.25
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
(2-sec-butoxyphenyl)amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2-sec-butoxyphenyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | S682458-50mg |
(2-sec-butoxyphenyl)amine |
52464-53-6 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | S682458-100mg |
(2-sec-butoxyphenyl)amine |
52464-53-6 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | S682458-500mg |
(2-sec-butoxyphenyl)amine |
52464-53-6 | 500mg |
$ 135.00 | 2022-06-03 | ||
| abcr | AB265104-1 g |
(2-sec-Butoxyphenyl)amine |
52464-53-6 | 1 g |
€137.20 | 2023-07-20 | ||
| abcr | AB265104-5 g |
(2-sec-Butoxyphenyl)amine |
52464-53-6 | 5 g |
€381.90 | 2023-07-20 | ||
| eNovation Chemicals LLC | Y1234146-5g |
(2-sec-butoxyphenyl)amine |
52464-53-6 | 95% | 5g |
$315 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189247-5g |
2-Sec-butoxyaniline |
52464-53-6 | 95+% | 5g |
¥3825.00 | 2024-05-10 | |
| Enamine | EN300-1244591-0.05g |
2-(butan-2-yloxy)aniline |
52464-53-6 | 0.05g |
$612.0 | 2023-05-23 | ||
| Enamine | EN300-1244591-0.1g |
2-(butan-2-yloxy)aniline |
52464-53-6 | 0.1g |
$640.0 | 2023-05-23 | ||
| Enamine | EN300-1244591-0.25g |
2-(butan-2-yloxy)aniline |
52464-53-6 | 0.25g |
$670.0 | 2023-05-23 |
(2-sec-butoxyphenyl)amine Suppliers
(2-sec-butoxyphenyl)amine Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on (2-sec-butoxyphenyl)amine
Introduction to (2-sec-butoxyphenyl)amine and Its Significance in Modern Chemical Research
Compound with the CAS number 52464-53-6, identified as (2-sec-butoxyphenyl)amine, represents a fascinating molecule with substantial potential in the realm of pharmaceutical and chemical research. This compound, characterized by its unique structural features, has garnered attention due to its versatile applications and the promising avenues it opens for further exploration.
The chemical structure of (2-sec-butoxyphenyl)amine consists of a phenyl ring substituted with a sec-butoxy group at the 2-position and an amine group at the 4-position. This configuration imparts distinct electronic and steric properties to the molecule, making it a valuable candidate for various synthetic transformations and biological studies. The presence of both an amine and an ether linkage within the same molecule allows for diverse interactions with other biomolecules, which is a critical factor in drug design and development.
In recent years, there has been a growing interest in exploring the pharmacological properties of amine derivatives, particularly those that incorporate aromatic rings with substituents that can modulate their bioactivity. The sec-butoxy group in (2-sec-butoxyphenyl)amine is known to enhance lipophilicity, which can be advantageous for crossing biological membranes. This feature makes the compound a promising candidate for developing novel therapeutic agents that require efficient absorption and distribution within the body.
One of the most compelling aspects of (2-sec-butoxyphenyl)amine is its potential as a building block for more complex molecules. Researchers have leveraged its structural framework to synthesize various derivatives that exhibit enhanced pharmacological activity. For instance, studies have shown that analogs of this compound can interact with specific enzymes and receptors, leading to therapeutic effects in conditions such as inflammation, pain, and neurodegenerative disorders.
The amine functionality in (2-sec-butoxyphenyl)amine also makes it a valuable intermediate in organic synthesis. It can undergo various reactions such as acylation, alkylation, and condensation reactions, allowing chemists to create a wide array of molecular structures. These synthetic capabilities are crucial for developing new drugs and materials with tailored properties.
Recent advancements in computational chemistry have further enhanced our understanding of the behavior of (2-sec-butoxyphenyl)amine. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict its pharmacological effects with greater accuracy. These computational approaches are complemented by experimental investigations, which have validated many of these predictions and provided additional data on the compound's efficacy and safety profile.
The pharmaceutical industry has been particularly interested in exploring the potential of (2-sec-butoxyphenyl)amine as a lead compound for drug development. Its unique structural features make it a versatile scaffold that can be modified to target various diseases. For example, modifications at the sec-butoxy group have been shown to influence binding affinity and metabolic stability, key factors in drug design.
In addition to its pharmaceutical applications, (2-sec-butoxyphenyl)amine has found utility in other areas of chemical research. Its ability to act as a ligand in coordination chemistry has been exploited to develop new catalysts and materials with interesting electronic properties. These applications highlight the broad versatility of this compound and its potential impact across multiple scientific disciplines.
The synthesis of (2-sec-butoxyphenyl)amine itself is an intriguing process that showcases modern synthetic methodologies. Traditional approaches have been refined over time, leading to more efficient and sustainable synthetic routes. These advancements not only improve yield but also minimize waste, aligning with the growing emphasis on green chemistry principles.
The future prospects for research involving (2-sec-butoxyphenyl)amine are vast and exciting. As our understanding of its properties continues to grow, so does the potential for discovering new applications. Whether it serves as a lead compound for drug development or finds utility in materials science, this molecule is poised to make significant contributions to science and technology.
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